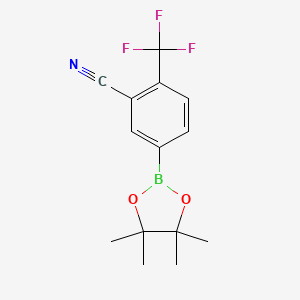
2-(Cyclohexylsulfanyl)-5-nitrobenzoic acid
Vue d'ensemble
Description
2-(Cyclohexylsulfanyl)-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C13H15NO4S and its molecular weight is 281.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization of Derivatives
2-(Cyclohexylsulfanyl)-5-nitrobenzoic acid and its derivatives play a pivotal role in the synthesis and characterization of novel compounds. A study on thioxanthone derivatives, including 2-[(4-bromophenyl)sulfanyl]-5-nitrobenzoic acid and 2-[(4-aminophenyl)sulfanyl]-5-nitrobenzoic acid, highlighted their significance in determining supramolecular motifs through the effect of different substituent groups. This research emphasizes the importance of hydrogen bonding and other intermolecular interactions in crystal packing, offering insights into the energetic interplay governing the structural organization of such compounds (Jacob et al., 2011).
Fluorescent Probes for Biological Studies
The development of fluorescent probes based on derivatives of this compound has facilitated significant advancements in biological studies. A notable example is the creation of a near-infrared (NIR) fluorescent probe, derived from 2-fluoro-5-nitrobenzoic acid, for detecting hydrogen polysulfides (H2Sn) in cells and in vivo. This probe has been crucial in observing the generation of H2Sn mediated by thionitrous acid (HSNO) under hypoxic stress, providing valuable insights into the biosynthesis and biological functions of H2Sn (Zhang et al., 2020).
Role in Heterocyclic Oriented Synthesis
4-Chloro-2-fluoro-5-nitrobenzoic acid, a closely related compound, has been identified as a versatile building block in the synthesis of various nitrogenous heterocycles. This research highlights its utility in the solid-phase synthesis of benzimidazoles, benzotriazoles, and other heterocycles, demonstrating the compound's potential in drug discovery and the synthesis of diverse chemical libraries (Křupková et al., 2013).
Nanocomposites for Concrete Enhancement
The intercalation of nitrobenzoic acid derivatives, including this compound, into layered double hydroxide-like materials has been explored for potential applications in concrete science. This innovative approach aims to synthesize nanocomposites that can control the kinetics of cement hydration, showcasing the material's applicability in improving concrete properties and durability (Raki et al., 2004).
Propriétés
IUPAC Name |
2-cyclohexylsulfanyl-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S/c15-13(16)11-8-9(14(17)18)6-7-12(11)19-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGCZWKCEIMROU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B1457200.png)

![8-(3-methylphenyl)-4,8,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B1457203.png)
![(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B1457204.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazol-2(3H)-one](/img/structure/B1457205.png)



![[4-(4-Chlorophenoxy)phenyl]boronic acid](/img/structure/B1457211.png)
![1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B1457212.png)
![n-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B1457213.png)


